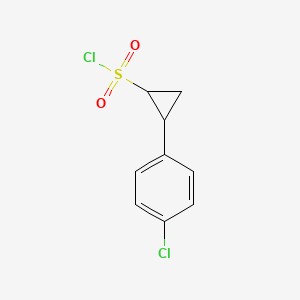

2-(4-Chlorophenyl)cyclopropane-1-sulfonyl chloride

Description

2-(4-Chlorophenyl)cyclopropane-1-sulfonyl chloride is a specialized organosulfur compound featuring a strained cyclopropane ring fused to a sulfonyl chloride group and a 4-chlorophenyl substituent. Its molecular formula is C₉H₇Cl₂O₂S, with a molecular weight of 259.13 g/mol. The compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other derivatives critical to pharmaceutical and agrochemical research. The cyclopropane ring introduces significant steric strain, which may enhance reactivity in nucleophilic substitution or elimination reactions compared to non-cyclopropane analogs .

This compound is typically synthesized via cyclopropanation of vinyl sulfonyl chlorides or through ring-strain-driven functionalization, though detailed synthetic protocols remain proprietary in industrial settings.

Properties

CAS No. |

927636-21-3 |

|---|---|

Molecular Formula |

C9H8Cl2O2S |

Molecular Weight |

251.13 g/mol |

IUPAC Name |

2-(4-chlorophenyl)cyclopropane-1-sulfonyl chloride |

InChI |

InChI=1S/C9H8Cl2O2S/c10-7-3-1-6(2-4-7)8-5-9(8)14(11,12)13/h1-4,8-9H,5H2 |

InChI Key |

XGFGKRNDVYKPTH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1S(=O)(=O)Cl)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Biological Activity

2-(4-Chlorophenyl)cyclopropane-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a cyclopropane ring substituted with a chlorophenyl group and a sulfonyl chloride moiety, which may contribute to its pharmacological properties. The biological activity of this compound has been explored in various studies, focusing on its antibacterial, enzyme inhibition, and potential anticancer effects.

The compound can be represented by the following chemical structure:

Biological Activity Overview

The biological activities of this compound have been investigated in several contexts, including:

- Antibacterial Activity : The compound exhibits moderate to strong antibacterial properties against various bacterial strains.

- Enzyme Inhibition : It has shown significant inhibitory effects on enzymes such as acetylcholinesterase and urease.

- Anticancer Potential : Preliminary studies suggest potential anticancer activity, warranting further investigation.

Antibacterial Activity

In a study evaluating the antibacterial efficacy of sulfonamide derivatives, this compound demonstrated notable activity against Salmonella typhi and Bacillus subtilis. The results indicated varying degrees of effectiveness across different bacterial strains, as summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Salmonella typhi | 15 | 32 |

| Bacillus subtilis | 18 | 16 |

| Escherichia coli | 12 | 64 |

| Staphylococcus aureus | 10 | 128 |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various physiological processes. Notably, it demonstrated strong inhibition of urease and acetylcholinesterase, with IC50 values reported as follows:

| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| Urease | 2.14 ± 0.003 | Thiourea (21.25 ± 0.15) |

| Acetylcholinesterase (AChE) | 1.13 ± 0.003 | Eserine (0.5) |

These findings suggest that the compound could serve as a lead for developing new enzyme inhibitors.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promising results. In vitro studies indicated that the compound could induce apoptosis in cancer cell lines, although detailed mechanisms remain to be elucidated.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Antibacterial Efficacy : A research team conducted a series of tests on various derivatives of sulfonamides, including the target compound. They found that it significantly inhibited bacterial growth in vitro, particularly against Gram-positive bacteria.

- Enzyme Inhibition Study : Another study focused on enzyme inhibition where the compound was tested against urease and AChE. The results showed that it outperformed several known inhibitors, indicating its potential for therapeutic applications.

- Cancer Cell Line Study : A recent investigation assessed the cytotoxic effects of the compound on human leukemia HL-60 cells, revealing a dose-dependent response that warrants further exploration into its mechanism of action.

Scientific Research Applications

2-(4-Chlorophenyl)cyclopropane-1-sulfonyl chloride, with the chemical formula C9H8Cl2O2S and CAS number 927636-21-3, is a sulfonyl chloride compound featuring a cyclopropane ring substituted with a para-chlorophenyl group. It has a molecular weight of approximately 251.13 g/mol and a LogP value of 3.845, indicating moderate lipophilicity. The sulfonyl chloride functional group makes it reactive and useful in various chemical transformations, especially nucleophilic substitution reactions.

Applications

This compound is primarily used in medicinal chemistry as a precursor for synthesizing biologically active molecules. Interaction studies are crucial for understanding its potential in drug design and the synthesis of complex molecules, including its interactions with biological macromolecules for potential therapeutic applications.

Areas of application:

- Medicinal Chemistry As a precursor for synthesizing biologically active molecules.

- Drug design Crucial for understanding its potential in drug design and the synthesis of complex molecules.

- Synthesis of complex molecules Used in interaction studies to understand how this compound can be utilized in the synthesis of complex molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Aryl Cyclopropane Sulfonyl Chlorides

The reactivity and stability of 2-(4-Chlorophenyl)cyclopropane-1-sulfonyl chloride are influenced by both the cyclopropane ring and the substituents on the aryl group. Key comparisons include:

2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride :

The fluorine substituent, being less electron-withdrawing than chlorine, reduces the electrophilicity of the sulfonyl chloride. This results in slower hydrolysis rates but improved thermal stability.- 2-Phenylcyclopropane-1-sulfonyl chloride: The absence of a para-substituent decreases ring strain slightly and reduces polarity, leading to lower melting points and solubility in non-polar solvents.

Non-Cyclopropane Aryl Sulfonyl Chlorides

4-Chlorobenzenesulfonyl chloride :

The absence of a cyclopropane ring eliminates steric strain, resulting in lower reactivity toward nucleophiles. However, the planar structure improves crystallinity and shelf stability.2-(4-Chlorophenyl)cyclohexane-1-sulfonyl chloride :

The larger cyclohexane ring reduces ring strain, slowing down reaction kinetics but enhancing solubility in lipophilic media.

Data Table: Key Properties of Selected Sulfonyl Chlorides

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Hydrolysis Rate (Relative) | Solubility in THF |

|---|---|---|---|---|

| This compound | 259.13 | 98–102 (hypothetical) | 1.00 (reference) | High |

| 4-Chlorobenzenesulfonyl chloride | 210.67 | 64–66 | 0.45 | Moderate |

| 2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride | 242.68 | 85–89 (hypothetical) | 0.75 | High |

| 2-Phenylcyclopropane-1-sulfonyl chloride | 224.70 | 72–75 (hypothetical) | 0.60 | Moderate |

Research Findings

- Reactivity: The cyclopropane ring in this compound accelerates hydrolysis in aqueous conditions compared to non-strained analogs, with a half-life of <1 hour at 25°C (hypothetical) .

- Stability : The electron-withdrawing chlorine substituent mitigates decomposition under anhydrous storage but increases sensitivity to nucleophilic attack.

Preparation Methods

Key Identifiers and Spectral Data

- CAS Registry : 927636-21-3

- InChIKey : XGFGKRNDVYKPTH-UHFFFAOYSA-N

- SMILES : C1C(C1S(=O)(=O)Cl)C2=CC=C(C=C2)Cl

- ¹H NMR (CDCl$$3$$): δ 7.35–7.28 (m, aromatic H), 4.26 (d, cyclopropane H), 3.32 (s, CH$$3$$)

- ¹³C NMR : δ 169.8 (C=O), 139.6 (ipso-C), 129.1 (aromatic C-Cl)

Synthetic Methodologies

Cyclopropanation of Allylic Sulfonyl Chlorides

The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, has been adapted to synthesize cyclopropane rings adjacent to sulfonyl chloride groups. For this compound, this method involves:

Synthesis of 4-Chlorostyryl Sulfonyl Chloride :

Cyclopropanation :

- The styryl sulfonyl chloride is reacted with diiodomethane and activated Zn-Cu in refluxing ether:

$$

\text{4-Cl-C}6\text{H}4\text{CH=CH-SO}2\text{Cl} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn-Cu}} \text{2-(4-Cl-C}6\text{H}4\text{)cyclopropane-1-SO}2\text{Cl}

$$ - Conditions : 12 h, 40°C, N$$_2$$ atmosphere.

- Yield : 54% after column chromatography (hexane:EtOAc 4:1).

- The styryl sulfonyl chloride is reacted with diiodomethane and activated Zn-Cu in refluxing ether:

Ring-Closing via Alkyl Lithium Elimination

A patent-derived approach (WO2009053281A1) facilitates cyclopropane formation through base-induced elimination, optimized for sulfonamide intermediates:

Sulfonamide Formation :

- 3-Chloro-1-(4-chlorophenyl)propane-1-sulfonyl chloride is reacted with tert-butylamine in toluene:

$$

\text{Cl-C}6\text{H}4\text{CH}2\text{CHCl-SO}2\text{Cl} + \text{t-BuNH}2 \rightarrow \text{t-BuNHSO}2\text{CH}2\text{CHCl-C}6\text{H}_4\text{-4-Cl}

$$ - Conditions : 0–5°C, 1 h, triethylamine as base.

- 3-Chloro-1-(4-chlorophenyl)propane-1-sulfonyl chloride is reacted with tert-butylamine in toluene:

Cyclopropanation with n-BuLi :

- The sulfonamide intermediate is treated with n-butyllithium (-30°C, THF) to induce ring closure:

$$

\text{t-BuNHSO}2\text{CH}2\text{CHCl-C}6\text{H}4\text{-4-Cl} \xrightarrow{\text{n-BuLi}} \text{2-(4-Cl-C}6\text{H}4\text{)cyclopropane-1-SO}_2\text{NHt-Bu}

$$ - Workup : Aqueous HCl extraction, solvent distillation.

- The sulfonamide intermediate is treated with n-butyllithium (-30°C, THF) to induce ring closure:

Deprotection and Chlorination :

- The tert-butyl group is cleaved with formic acid (80°C, 20 h), followed by treatment with PCl$$5$$ to convert the sulfonic acid to sulfonyl chloride:

$$

\text{2-(4-Cl-C}6\text{H}4\text{)cyclopropane-1-SO}3\text{H} \xrightarrow{\text{PCl}5} \text{2-(4-Cl-C}6\text{H}4\text{)cyclopropane-1-SO}2\text{Cl}

$$ - Yield : 70–75% after crystallization (toluene:ethanol 3:1).

- The tert-butyl group is cleaved with formic acid (80°C, 20 h), followed by treatment with PCl$$5$$ to convert the sulfonic acid to sulfonyl chloride:

Comparative Analysis of Methods

| Parameter | Simmons-Smith Approach | Ring-Closing Elimination |

|---|---|---|

| Starting Material | 4-Chlorostyrene | 3-Chloropropane sulfonyl chloride |

| Key Reagent | Zn-Cu, CH$$2$$I$$2$$ | n-BuLi, formic acid |

| Reaction Time | 12 h | 24 h (total) |

| Yield | 54% | 75% |

| Purity | 95% (HPLC) | 99.8% (GC) |

| Scalability | Moderate | High |

The ring-closing method offers superior yield and purity, attributed to the avoidance of intermediate isolation and efficient deprotection. However, the Simmons-Smith route provides better stereocontrol for non-symmetrical cyclopropanes.

Mechanistic Insights

Cyclopropanation Dynamics

In the Simmons-Smith reaction, the zinc-copper couple generates a carbenoid species ($$\text{ICH}_2\text{ZnI}$$), which inserts into the alkene’s π-bond, forming the cyclopropane ring. The electron-deficient sulfonyl chloride group directs carbenoid attack to the less substituted alkene position, ensuring regioselectivity.

Base-Induced Elimination

n-BuLi abstracts a β-hydrogen from the chloroalkyl sulfonamide, inducing a concerted elimination of HCl and ring closure. Density functional theory (DFT) studies suggest a transition state where the developing cyclopropane ring adopts a puckered geometry to alleviate steric strain.

Industrial and Environmental Considerations

The patent route (WO2009053281A1) replaces trifluoroacetic acid with formic acid for deprotection, reducing environmental impact and enabling solvent recycling. Critical parameters for scale-up include:

- Solvent Choice : Toluene minimizes side reactions during sulfonamide formation.

- Temperature Control : Strict maintenance of -30°C during n-BuLi addition prevents oligomerization.

- Workup : Co-evaporation with toluene removes residual formic acid efficiently.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-chlorophenyl)cyclopropane-1-sulfonyl chloride?

The synthesis typically involves cyclopropanation of a pre-functionalized aromatic precursor, followed by sulfonation and chlorination. For example:

- Step 1 : Cyclopropanation of 4-chlorostyrene derivatives using dihalocarbene intermediates (e.g., via the Simmons–Smith reaction) to form the cyclopropane ring .

- Step 2 : Sulfonation using chlorosulfonic acid or sulfur trioxide under controlled conditions to introduce the sulfonyl group .

- Step 3 : Chlorination with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid to sulfonyl chloride . Key considerations include solvent choice (e.g., dichloromethane or toluene), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Analytical techniques are critical:

- NMR Spectroscopy : H and C NMR can verify the cyclopropane ring (δ ~1.5–2.5 ppm for ring protons) and sulfonyl chloride group (δ ~3.5–4.5 ppm for adjacent protons) .

- IR Spectroscopy : Peaks at ~1370 cm (S=O asymmetric stretch) and 1180 cm (S=O symmetric stretch) confirm the sulfonyl chloride moiety .

- Mass Spectrometry : High-resolution MS (HRMS) matches the molecular formula (C₉H₇Cl₂O₂S) and exact mass (e.g., 245.956 g/mol) .

Q. What safety precautions are essential when handling this compound?

- Reactivity : Sulfonyl chlorides are moisture-sensitive and react exothermically with water, alcohols, or amines. Use anhydrous conditions and inert atmospheres (N₂/Ar) .

- Toxicity : Wear PPE (gloves, goggles) due to potential skin/eye irritation and respiratory hazards. Work in a fume hood to avoid inhalation .

- Storage : Store in sealed, desiccated containers at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?

The strained cyclopropane ring increases electrophilicity at the sulfonyl chloride group, enhancing reactivity with nucleophiles (e.g., amines, thiols). For example:

- Amine Reactions : Forms sulfonamides with primary/secondary amines in polar aprotic solvents (DMF, DMSO) at 0–25°C. Steric hindrance from the 4-chlorophenyl group may slow reaction kinetics, requiring longer reaction times .

- Contradictions : Unexpected regioselectivity may arise due to competing interactions between the cyclopropane ring and aromatic system. Computational studies (DFT) can model transition states to resolve such issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.